Parecoxib sodium Parecoxib sodium Parecoxib Sodium is a water-soluble, injectable sodium salt form of parecoxib, an amide prodrug of the cyclooxygenase II (COX-2) selective, non-steroidal anti-inflammatory drug (NSAID) valdecoxib, with anti-inflammatory, analgesic, and antipyretic activities. Upon intravenous or intramuscular administration, parecoxib is hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib. Valdecoxib selectively binds to and inhibits COX-2. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and, therefore, does not interfere with blood coagulation.
Brand Name: Vulcanchem
CAS No.: 198470-85-8
VCID: VC0003752
InChI: InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);
SMILES: CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Molecular Formula: C19H18N2NaO4S
Molecular Weight: 393.4 g/mol

Parecoxib sodium

CAS No.: 198470-85-8

Cat. No.: VC0003752

Molecular Formula: C19H18N2NaO4S

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Parecoxib sodium - 198470-85-8

CAS No. 198470-85-8
Molecular Formula C19H18N2NaO4S
Molecular Weight 393.4 g/mol
IUPAC Name sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide
Standard InChI InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);
Standard InChI Key IMBMHWVEMVJSIQ-UHFFFAOYSA-N
Isomeric SMILES CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+]
SMILES CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Canonical SMILES CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na]
Appearance Powder

Chemical and Pharmacological Profile

Molecular Structure and Physicochemical Properties

Parecoxib sodium, chemically designated as sodium NN-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl]propanecarboximidate, features a sulfonamide-linked isoxazole core critical for COX-2 selectivity . The compound’s solubility in aqueous solutions (>50 mg/mL in 0.9% saline) enables intravenous (IV) or intramuscular (IM) administration, distinguishing it from less water-soluble NSAIDs . Key physicochemical properties include:

PropertyValueSource
Molecular Weight392.4 g/mol
CAS Registry Number198470-85-8
Melting Point273–275°C
Solubility in PBS (pH 7.2)5 mg/mL
logP3.88 (predicted)

The prodrug’s enzymatic hydrolysis occurs primarily in hepatic microsomes, releasing valdecoxib within minutes of administration . This conversion bypasses first-pass metabolism, ensuring predictable pharmacokinetics.

Mechanism of Action

As a COX-2 selective inhibitor, valdecoxib (the active metabolite) suppresses prostaglandin synthesis by binding reversibly to the COX-2 isoform with 30,000-fold greater affinity than COX-1 . This selectivity minimizes gastrointestinal (GI) toxicity associated with non-selective NSAIDs. Preclinical studies demonstrate parecoxib’s additional agonism at cannabinoid receptor 1 (CB1; EC50=2.4 μM\text{EC}_{50} = 2.4\ \mu\text{M}), potentially contributing to its antihyperalgesic effects in rodent models of inflammation .

Clinical Applications in Postoperative Pain Management

Orthopedic and Abdominal Surgery

A meta-analysis of seven randomized controlled trials (RCTs; n=1,939n = 1,939) revealed that parecoxib sodium (40 mg IV followed by 20–40 mg twice daily) significantly improved pain relief scores compared to placebo when combined with patient-controlled analgesia (PCA) . At 24, 48, and 72 hours postoperatively, the “effective” treatment rate (defined by patient global evaluation) increased by 41%, 25%, and 30%, respectively (p<0.001p < 0.001) . In total knee arthroplasty, parecoxib reduced morphine consumption by 35% (p=0.002p = 0.002) without compromising analgesia .

Dental and Minor Surgical Procedures

Single-dose parecoxib (40 mg IV) provided comparable analgesia to ketorolac (30 mg IV) following third molar extraction, with a median time to rescue medication of 6.2 vs. 5.1 hours (p=0.03p = 0.03) . The drug’s rapid onset (15–30 minutes) and 12-hour duration of action make it suitable for outpatient settings .

Pharmacokinetics and Metabolism

ParameterValueSource
Bioavailability100% (IV/IM)
tmaxt_{\text{max}}0.5 hours (valdecoxib)
t1/2t_{1/2}8–11 hours (valdecoxib)
Excretion70% renal, 30% fecal

Parecoxib undergoes rapid hydrolysis by hepatic carboxylesterases to valdecoxib, which is subsequently metabolized via cytochrome P450 3A4 and 2C9 isoforms . No dose adjustment is required for mild hepatic impairment, but use is contraindicated in severe liver dysfunction .

Regulatory Status and Global Approval Landscape

Approved in 37 countries, including EU member states and Australia, parecoxib sodium remains unavailable in the U.S. due to unresolved cardiovascular safety concerns . The European Medicines Agency (EMA) mandates a maximum treatment duration of 3 days, with strict monitoring for hypersensitivity reactions .

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